6-Methyl-2,3-diphenylquinoxaline
Overview
Description
6-Methyl-2,3-diphenylquinoxaline is an organic compound with the molecular formula C21H16N2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-diphenylquinoxaline typically involves the condensation of ortho-phenylenediamine with a diketone. One common method is the reaction of 1,2-diaminobenzene with benzil in the presence of a catalyst such as titanium silicate-1 in methanol at room temperature . This reaction is efficient and can be scaled up for industrial production.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized using heterogeneous catalysts like phosphate-based fertilizers (e.g., mono-ammonium phosphate, di-ammonium phosphate) to enhance yield and reduce costs . These methods are aligned with green chemistry principles, focusing on sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3-diphenylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions are common, where substituents on the benzene ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: IBX in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of partially hydrogenated quinoxalines.
Substitution: Formation of halogenated quinoxalines.
Scientific Research Applications
6-Methyl-2,3-diphenylquinoxaline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a component in drug development for treating various diseases.
Industry: Utilized in the production of dyes, organic semiconductors, and electroluminescent materials
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-diphenylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to impair the integrity of bacterial cell membranes, leading to cell lysis . In cancer research, it is believed to inhibit specific enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: Lacks the methyl group at the 6-position.
6,7-Dimethyl-2,3-diphenylquinoxaline: Contains an additional methyl group at the 7-position.
Uniqueness: 6-Methyl-2,3-diphenylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position enhances its stability and reactivity compared to its analogs .
Properties
IUPAC Name |
6-methyl-2,3-diphenylquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-15-12-13-18-19(14-15)23-21(17-10-6-3-7-11-17)20(22-18)16-8-4-2-5-9-16/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXYKCXPXIGEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364372 | |
Record name | 6-methyl-2,3-diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24789492 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16107-85-0 | |
Record name | 6-methyl-2,3-diphenylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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